WL12

Descripción general

Descripción

JMJD6-IN-1 es un inhibidor específico de la enzima proteína 6 que contiene el dominio Jumonji (JMJD6). Esta enzima es una oxigenasa dependiente de hierro (Fe2+) y 2-oxoglutarato (2OG) que juega un papel crucial en varios procesos biológicos, incluida la desmetilación de histonas y la hidroxilación de lisina. JMJD6-IN-1 se ha identificado como un potente inhibidor de JMJD6, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en el estudio del cáncer y otras enfermedades donde JMJD6 está implicado .

Aplicaciones Científicas De Investigación

JMJD6-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar los mecanismos catalíticos de JMJD6 y otras enzimas relacionadas.

Biología: Ayuda a comprender el papel de JMJD6 en los procesos celulares como la expresión génica, el empalme de ARN y la modificación de proteínas.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de cánceres y otras enfermedades donde JMJD6 está sobreexpresado o desregulado

Industria: Potencialmente utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a JMJD6.

Mecanismo De Acción

JMJD6-IN-1 ejerce sus efectos inhibiendo específicamente la actividad enzimática de JMJD6. El compuesto se une al sitio activo de JMJD6, evitando que interactúe con sus sustratos naturales. Esta inhibición interrumpe la función normal de JMJD6, lo que lleva a cambios en la expresión génica, la modificación de proteínas y otros procesos celulares. Los objetivos moleculares y las vías involucradas incluyen la desmetilación de residuos de arginina y la hidroxilación de residuos de lisina en proteínas histonas y no histonas .

Direcciones Futuras

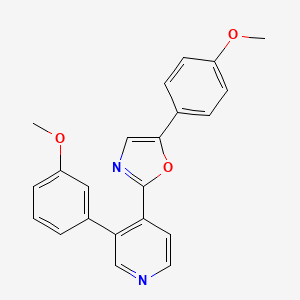

Imidazo[4,5-c]pyridine derivatives have shown potential in various therapeutic areas, including as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs . They have also shown potential as inhibitors of the bromodomain and extra-terminal (BET) proteins for reducing neuroinflammation and excitability to treat neuropathic pain . These findings suggest that “3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one” and similar compounds could have promising future applications in medicinal chemistry.

Análisis Bioquímico

Biochemical Properties

WL12 plays a crucial role in biochemical reactions, particularly in the inhibition of the enzymatic activity of JMJD6 . JMJD6, or Jumonji C-domain-containing protein 6, is an iron (Fe2+) and α-ketoglutarate (α-KG)-dependent oxygenase, which is expressed at high levels in multiple cancer types . The inhibition of JMJD6 by this compound has been shown to suppress cell proliferation, migration, and invasion in multiple types of cancer cells in a JMJD6-dependent manner .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by suppressing the expression of oncogenes, including Myc and CCND1 . This suppression is in accordance with JMJD6’s function in promoting the transcription of these genes .

Molecular Mechanism

The molecular mechanism of this compound involves its specific binding to the enzymatic activity center of JMJD6 . This binding inhibits the enzymatic activity of JMJD6 both in vitro and in cultured cells . The inhibition of JMJD6 enzymatic activity by using this compound is effective in suppressing oncogene expression and cancer development .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to maintain its inhibitory effects over time. It exhibits suitable pharmacokinetic properties and suppresses tumor growth in multiple cancer cell line and patient-derived xenograft models safely .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to effectively suppress tumor growth .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the inhibition of JMJD6 . JMJD6 plays a critical role in promoting the transcription of oncogenes, and the inhibition of JMJD6 by this compound leads to the suppression of these oncogenes .

Métodos De Preparación

La síntesis de JMJD6-IN-1 implica varios pasos, incluida la preparación de compuestos intermedios y la reacción de acoplamiento final. La ruta sintética generalmente incluye:

Paso 1: Preparación de la estructura principal a través de una serie de reacciones orgánicas, como la condensación y la ciclización.

Paso 2: Introducción de grupos funcionales que mejoran la actividad inhibitoria del compuesto.

Paso 3: Reacción de acoplamiento final para formar JMJD6-IN-1, seguida de purificación y caracterización mediante técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN).

Los métodos de producción industrial para JMJD6-IN-1 implicarían la ampliación de estas rutas sintéticas mientras se garantiza la pureza y la consistencia del producto final. Esto puede incluir la optimización de las condiciones de reacción, el uso de equipos de síntesis automatizados y la implementación de estrictas medidas de control de calidad.

Análisis De Reacciones Químicas

JMJD6-IN-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: JMJD6-IN-1 puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en JMJD6-IN-1, lo que potencialmente altera su actividad inhibitoria.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula JMJD6-IN-1, lo que puede mejorar o reducir su actividad.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Comparación Con Compuestos Similares

JMJD6-IN-1 es único en su alta especificidad y potencia como inhibidor de JMJD6. Los compuestos similares incluyen:

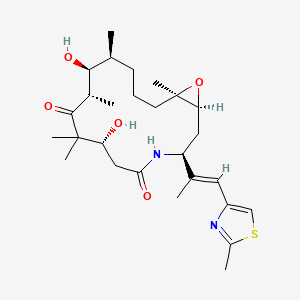

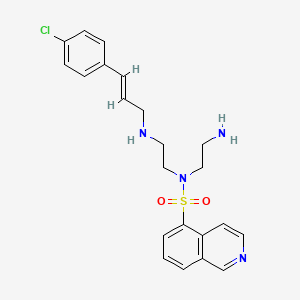

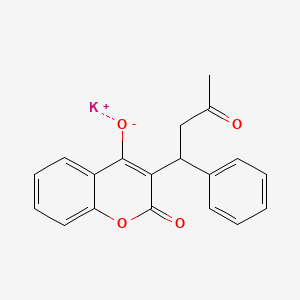

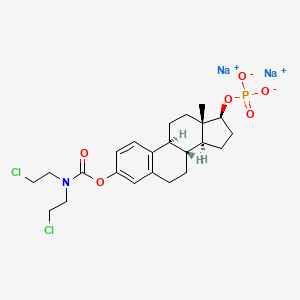

WL12: Un compuesto identificado mediante el cribado in silico que inhibe la actividad enzimática de JMJD6.

En comparación con estos compuestos, JMJD6-IN-1 ofrece una ventaja distinta en términos de su potencia inhibitoria y especificidad, lo que lo convierte en una herramienta valiosa para la investigación científica y las posibles aplicaciones terapéuticas.

Propiedades

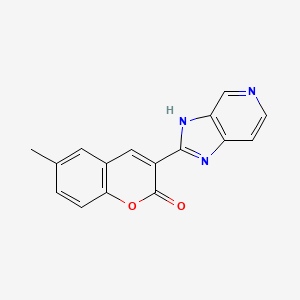

IUPAC Name |

3-(3H-imidazo[4,5-c]pyridin-2-yl)-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTXOIIKGOXDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

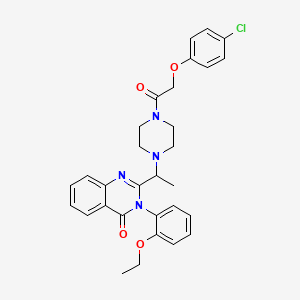

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride](/img/structure/B1684100.png)